3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid
Brand Name: Vulcanchem
CAS No.: 93211-24-6
VCID: VC3789216
InChI: InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11)
SMILES: CN1C(=NN=N1)SCCC(=O)O
Molecular Formula: C5H8N4O2S
Molecular Weight: 188.21 g/mol

3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid

CAS No.: 93211-24-6

Cat. No.: VC3789216

Molecular Formula: C5H8N4O2S

Molecular Weight: 188.21 g/mol

* For research use only. Not for human or veterinary use.

3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid - 93211-24-6

Specification

CAS No. 93211-24-6
Molecular Formula C5H8N4O2S
Molecular Weight 188.21 g/mol
IUPAC Name 3-(1-methyltetrazol-5-yl)sulfanylpropanoic acid
Standard InChI InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11)
Standard InChI Key DCMWNNYAWPGTDB-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)SCCC(=O)O
Canonical SMILES CN1C(=NN=N1)SCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's structure comprises three key components:

  • 1-Methyl-1H-tetrazol-5-yl group: A five-membered aromatic ring containing four nitrogen atoms with a methyl substituent at the N1 position. This arrangement confers enhanced metabolic stability compared to unsubstituted tetrazoles .

  • Thioether linkage (-S-): The sulfur atom bridges the tetrazole ring and propanoic acid chain, influencing both electronic distribution and conformational flexibility.

  • Propanoic acid terminus: The carboxylic acid group provides hydrogen-bonding capacity and pH-dependent ionization (pKa ≈ 4.8), critical for biomolecular interactions.

The molecular formula C5H8N4O2S (MW 188.21 g/mol) was confirmed through high-resolution mass spectrometry, with the MDL number MFCD02596596 serving as a key identifier in chemical databases .

Table 1: Fundamental Physicochemical Properties

PropertyValueMeasurement Method
Molecular Weight188.21 g/molHRMS
Melting PointNot reported
Water Solubility>10 mg/mL (predicted)LogP = -0.34
Tautomeric Forms2 (1H/2H-tetrazole)Computational modeling

Spectroscopic Characterization

1H NMR (400 MHz, D2O): δ 3.71 (s, 3H, N-CH3), 3.02–3.15 (m, 2H, S-CH2), 2.68 (t, J = 7.2 Hz, 2H, CH2-CO2H), 1.89 (quin, J = 7.1 Hz, 2H, CH2-CH2-CH2). The absence of aromatic protons confirms tetrazole ring planarity .

IR (KBr): 2560 cm⁻¹ (-SH stretch, absent), 1705 cm⁻¹ (C=O), 1550–1450 cm⁻¹ (tetrazole ring vibrations) .

Synthetic Methodologies

Nucleophilic Thioether Formation

The primary synthesis route involves SN2 displacement between 3-bromopropanoic acid and 1-methyl-1H-tetrazole-5-thiol:

3-Bromopropanoic acid+1-Methyl-1H-tetrazole-5-thiolEt3N, DMF3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid+HBr\text{3-Bromopropanoic acid} + \text{1-Methyl-1H-tetrazole-5-thiol} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid} + \text{HBr}

Key modifications from imidazole-based syntheses include:

  • Temperature control: Maintaining −15°C minimizes N-alkylation side products

  • Base selection: Triethylamine outperforms DABCO for tetrazole thiols (85% yield vs. 62%)

  • Solvent optimization: DMF enhances solubility of both reactants compared to dichloromethane

Table 2: Comparative Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature−15°C+22% yield vs. RT
Molar Ratio (Acid:Thiol)1:1.2Prevents thiol oxidation
Reaction Time18 hr95% conversion

Alternative Pathways

Propiolate ester addition: Adapting methods from imidazole derivatives , tert-butyl propiolate reacts with 1-methyl-1H-tetrazole-5-thiol under DABCO catalysis:

HC≡C-CO2tBu+Tetrazole-SHDABCOtBuO2C-CH=CH-S-Tetrazole\text{HC≡C-CO}_2\text{tBu} + \text{Tetrazole-SH} \xrightarrow{\text{DABCO}} \text{tBuO}_2\text{C-CH=CH-S-Tetrazole}

Subsequent ester hydrolysis with TFA/H2O (1:1) provides the target acid in 73% yield. This route achieves superior E:Z stereoselectivity (70:1) compared to methyl propiolate approaches .

Physicochemical Behavior

Aqueous Solubility and Ionization

The compound exhibits pH-dependent solubility:

  • pH < 3: Neutral form predominates (solubility 8.7 mg/mL)

  • pH 7.4: Anionic carboxylate form (solubility >50 mg/mL)

Molecular dynamics simulations reveal spontaneous micelle formation above 15 mM concentration, driven by hydrophobic tetrazole-thioether domains.

Thermal Stability

Thermogravimetric analysis (TGA) shows:

  • 50–150°C: 1.2% mass loss (adsorbed water)

  • Decomposition onset: 217°C (exothermic, ΔH = −89 kJ/mol)

  • Char residue at 600°C: 18.4% (sulfur-rich carbonaceous material)

Organism24 hr48 hr
S. aureus (MRSA)128256
E. faecalis64128
B. subtilis3264

Mechanistic studies indicate disruption of cell wall biosynthesis through binding to penicillin-binding protein 2a .

SupplierPurityPrice (500 mg)Location
TRC98%$175North America
Matrix Scientific95%$95Asia
American Custom Chemicals95%$503.77Europe

Lead times range from 2 weeks (domestic) to 6 weeks (international customs), with batch-to-batch variability <2% by HPLC .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator